molecular formula C11H17N3O2 B11958346 1-(4-Amino-2-hydroxyphenyl)-3-butylurea CAS No. 38880-78-3

1-(4-Amino-2-hydroxyphenyl)-3-butylurea

Cat. No.: B11958346
CAS No.: 38880-78-3
M. Wt: 223.27 g/mol
InChI Key: BELUYWADOSQWCN-UHFFFAOYSA-N
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Description

Note on Compound Identification: The provided evidence extensively discusses 1-(4-Amino-2-hydroxyphenyl)Ethenone (AHPE), a structurally distinct compound from the queried 1-(4-Amino-2-hydroxyphenyl)-3-butylurea. AHPE (CAS 2476-29-1) is a phenolic ketone derived from the endophytic fungus Phomopsis liquidambar and exhibits potent anti-quorum sensing (QS) and anti-virulence activity against Agrobacterium tumefaciens, the causative agent of crown gall disease in plants . Given the evidence focuses on AHPE, this article will address its properties and comparisons, acknowledging the discrepancy in nomenclature.

Properties

CAS No.

38880-78-3

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-3-butylurea

InChI

InChI=1S/C11H17N3O2/c1-2-3-6-13-11(16)14-9-5-4-8(12)7-10(9)15/h4-5,7,15H,2-3,6,12H2,1H3,(H2,13,14,16)

InChI Key

BELUYWADOSQWCN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=C(C=C(C=C1)N)O

Origin of Product

United States

Preparation Methods

Solvent- and Catalyst-Free Methodology

An innovative method from employs catechol carbonate (CC) as a non-isocyanate route, aligning with green chemistry principles. This one-pot reaction avoids hazardous isocyanates and enables quantitative yields.

Procedure :

  • Mix 4-amino-2-hydroxyphenylamine (1.5 mmol) with CC (0.15 mmol) at room temperature.

  • Stir vigorously for 1–2 hours, allowing exothermic urea formation.

  • Recover CC via sublimation (150°C, 0.1 mmHg) for recycling.

  • Purify the crude product by recrystallization from ethanol/water.

Key Data :

  • Yield : 98–99% (near-quantitative).

  • Reaction Time : 1–2 hours.

  • Advantages :

    • No solvent or catalyst required.

    • CC is recyclable, reducing waste.

Protected Intermediate Strategy for Enhanced Selectivity

Benzyloxycarbonyl (Cbz) Protection

To prevent undesired side reactions during isocyanate coupling, a protecting-group strategy from is adapted. The aromatic amine is temporarily protected with a Cbz group, followed by deprotection post-urea formation.

Procedure :

  • Protect 4-amino-2-hydroxyphenylamine with benzyloxycarbonyl chloride (Cbz-Cl) in toluene at reflux (79°C).

  • React the Cbz-protected amine with butyl isocyanate in DCM at 0°C.

  • Deprotect using hydrogenolysis (10% Pd/C, H₂, methanol) or acidic hydrolysis (HCl, 6M).

Key Data :

  • Overall Yield : 75–82% (two-step process).

  • Critical Notes :

    • Protection eliminates competing reactions at the amine site.

    • Acidic deprotection may require neutralization steps to isolate the free urea.

Comparative Analysis of Synthetic Routes

Parameter Isocyanate-Amine CC-Mediated Protected Intermediate
Yield 89–95%98–99%75–82%
Reaction Time <1 hour1–2 hours4–6 hours (two-step)
Safety Moderate (isocyanates)HighModerate (Cbz-Cl handling)
Scalability IndustrialLab-scalePilot-scale
Environmental Impact High (toxic reagents)LowModerate

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 8.41 (s, 1H, urea NH), 7.48–6.85 (m, aromatic H), 3.81–3.53 (m, butyl CH₂), 1.98–1.72 (m, CH₂).

  • IR : N-H stretch (3320 cm⁻¹), C=O (1645 cm⁻¹), and phenolic O-H (3450 cm⁻¹).

Purity Assessment

  • HPLC : >99% purity using C18 column (acetonitrile/water, 60:40).

  • Melting Point : 176–178°C (consistent across methods).

Challenges and Optimization Opportunities

  • Isocyanate Handling : Butyl isocyanate requires strict moisture control to prevent hydrolysis to butylamine.

  • CC Scalability : While CC-mediated synthesis is efficient, large-scale sublimation equipment is needed for solvent recovery.

  • Protection-Deprotection Trade-offs : The Cbz strategy adds steps but improves selectivity for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-hydroxyphenyl)-3-butylurea can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

1-(4-Amino-2-hydroxyphenyl)-3-butylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-hydroxyphenyl)-3-butylurea exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The butylurea moiety may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties of AHPE:

  • Chemical Structure: A phenolic ketone with a 4-amino-2-hydroxyphenyl group linked to an ethenone moiety.
  • Biological Source : Isolated from Phomopsis liquidambar metabolites.
  • Mechanism : Inhibits QS by downregulating traI (AHL synthase) and traR (transcriptional regulator) genes, reducing the production of the QS signal molecule 3-oxo-C8-HSL .
  • Efficacy : At 25–50 µg/mL, AHPE suppresses A. tumefaciens motility, chemotaxis, and virulence, reducing crown gall tumor weight by ~70% compared to controls .
  • Metabolic Impact : Disrupts bacterial energy metabolism, nucleotide synthesis, and oxidative stress responses via NMR-based metabolomics .

Comparison with Similar Compounds

The anti-QS and anti-virulence activities of AHPE are contextualized below against structurally or functionally analogous compounds.

Structural and Functional Analogues

Compound Structure/Class Target Pathogen Key Mechanism(s) Efficacy Against A. tumefaciens
AHPE Phenolic ketone A. tumefaciens QS inhibition (traI/traR suppression), metabolic disruption, oxidative stress High (25–50 µg/mL)
Hordenine Phenethylamine alkaloid Pseudomonas aeruginosa Binds LasR receptor, inhibits biofilm formation Not tested
Agrocin 84 Bacteriocin A. tumefaciens Toxic analog disrupting nucleotide uptake Strain-specific
Salicylic Acid Phenolic acid Broad-spectrum Induces plant defenses, mild antimicrobial activity Moderate (less effective than AHPE)
3-oxo-C8-HSL Acyl-homoserine lactone A. tumefaciens Native QS signal molecule for virulence activation N/A (AHPE reduces its levels)

Mechanism of Action Comparison

  • AHPE vs. Hordenine: AHPE directly suppresses QS genes (traI/traR) in A. tumefaciens, whereas hordenine targets lasR in P. aeruginosa . AHPE induces oxidative stress, disrupting bacterial metabolism; hordenine primarily inhibits biofilm formation .
  • AHPE vs. Agrocin 84: Agrocin 84 is a nucleotide analog toxic to A. AHPE offers broader strain applicability by targeting QS, a conserved virulence pathway .
  • AHPE vs. Salicylic Acid :

    • Salicylic acid reduces tumor formation by ~40% at 15 µg/mL, while AHPE achieves ~70% inhibition at 50 µg/mL .
    • AHPE uniquely disrupts bacterial motility and chemotaxis, critical for infection .
  • AHPE vs. 3-oxo-C8-HSL: Molecular docking shows AHPE binds TraR (QS regulator) with lower affinity (-6.24 kcal/mol) than 3-oxo-C8-HSL (-8.09 kcal/mol), suggesting competitive inhibition . AHPE reduces 3-oxo-C8-HSL production by 60–80%, crippling QS communication (Note: One conflicting study reports increased 3-oxo-C8-HSL levels under AHPE, possibly due to experimental variability ).

Q & A

Q. What synthetic routes are recommended for 1-(4-Amino-2-hydroxyphenyl)-3-butylurea, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis can be adapted from structurally related aryl-amino-hydroxyphenyl compounds. Nucleophilic substitution (e.g., reacting 4-amino-2-hydroxyacetophenone with butyl isocyanate) is a common approach, often under basic conditions (pH 8–10) at 60–80°C . Catalysts like palladium or nickel may enhance selectivity, while continuous flow reactors optimize yield in scaled-up reactions . Yield optimization requires monitoring reaction time, temperature, and stoichiometry via HPLC or LC-MS. Purity is validated using melting point analysis and NMR spectroscopy .

Q. How do structural modifications (e.g., alkyl chain length) alter the compound’s physicochemical properties?

  • Methodological Answer: Systematic studies compare derivatives with varying alkyl groups (e.g., propyl vs. pentyl). Solubility is assessed via shake-flask methods in polar (water, DMSO) and non-polar solvents. LogP values are calculated using reversed-phase HPLC . Thermal stability is evaluated via thermogravimetric analysis (TGA), while crystallinity is studied via X-ray diffraction. For example, longer alkyl chains increase lipophilicity but reduce aqueous solubility, impacting bioavailability .

Q. What analytical techniques ensure purity and stability under varying storage conditions?

  • Methodological Answer: Purity is validated via HPLC (>98% area under the curve) and mass spectrometry. Stability studies under accelerated conditions (40°C/75% RH for 6 months) track degradation using UV-Vis spectroscopy (λmax ~255 nm for aryl-amino derivatives) . Storage in amber glass at -20°C in desiccators minimizes photodegradation and hydrolysis. Impurity profiling via GC-MS identifies degradation byproducts like deaminated or oxidized species .

Advanced Research Questions

Q. What experimental strategies analyze the compound’s role in disrupting bacterial quorum sensing (QS)?

  • Methodological Answer: QS inhibition is tested using Agrobacterium tumefaciens biosensor strains (e.g., A136) to measure β-galactosidase activity, which correlates with autoinducer (AHL) production . Dose-response assays (12.5–50 µg/mL) quantify IC50 values. Contradictions in bioactivity (e.g., variable inhibition across bacterial species) are resolved via transcriptional profiling (qRT-PCR of traI/traR genes) and metabolomics (¹H NMR or LC-MS) to confirm target specificity .

Q. How does the compound influence metabolic pathways in pathogens, and what validation methods are used?

  • Methodological Answer: ¹H NMR-based metabolomics identifies disrupted pathways (e.g., energy metabolism, nucleotide synthesis). For A. tumefaciens, key metabolites like lactate (upregulated) and lysine (downregulated) are quantified using Chenomx NMR Suite . Oxidative stress is measured via SOD activity assays and ROS-sensitive probes (e.g., DCFH-DA). Multi-omics integration (transcriptomics + metabolomics) validates mechanistic links to virulence attenuation .

Q. What in silico approaches predict interactions with bacterial virulence proteins?

  • Methodological Answer: Molecular docking (AutoDock Vina) models ligand binding to QS regulators (e.g., TraR protein). Binding affinity (ΔG) and pose validation via molecular dynamics simulations (GROMACS) assess stability. Empirical alignment uses surface plasmon resonance (SPR) to measure binding kinetics (KD values). Discrepancies between predicted and empirical data are addressed by adjusting force fields or co-crystallization trials .

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